N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

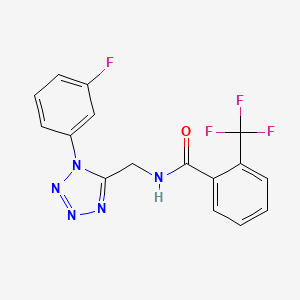

The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide features a benzamide core substituted with a 2-(trifluoromethyl) group and a tetrazole ring linked via a methylene bridge. The tetrazole moiety is further substituted with a 3-fluorophenyl group, enhancing its electronic and steric properties.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5O/c17-10-4-3-5-11(8-10)25-14(22-23-24-25)9-21-15(26)12-6-1-2-7-13(12)16(18,19)20/h1-8H,9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTAWFMLPFJDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Application in the development of advanced materials with specific electronic properties.

Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Structural Features and Analogues

The table below compares the target compound with structurally related benzamide derivatives:

| Compound Name | Molecular Formula | Substituents on Benzamide | Tetrazole/Other Group Substituents | Application/Activity |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₀F₄N₅O | 2-(trifluoromethyl) | 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl | Research (receptor studies) |

| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | C₁₇H₁₄F₃NO₂ | 2-(trifluoromethyl) | 3-(isopropoxy)phenyl | Agricultural fungicide |

| DN6 (N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide) | C₁₅H₁₀F₃N₅O | 3-(trifluoromethyl) | 3-phenyl-1H-tetrazol-5-yl | Biochemical research |

| RCSB PDB Compound (N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-...) | C₂₅H₂₁F₃N₆O₃ | 2-(trifluoromethyl) | 1-benzyl-1H-tetrazol-5-ylmethyl | Enzyme inhibition studies |

| Patent Compound (N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide) | C₁₅H₁₀ClF₆N₃O | 3,5-bis(trifluoromethyl) | 3-chloropyrazin-2-yl | Pharmaceutical development |

Critical Analysis of Substituent Effects

- Trifluoromethyl Position : The target compound’s 2-(trifluoromethyl) group contrasts with DN6’s 3-position substitution. This difference may influence receptor binding; trifluoromethyl groups in the 2-position often enhance steric hindrance and alter electron-withdrawing effects compared to the 3-position .

- Tetrazole Linkage : The methylene bridge in the target compound distinguishes it from DN6, where the tetrazole is directly attached to the benzamide’s phenyl ring. This linker may improve solubility and reduce metabolic degradation compared to direct conjugation .

- Aryl Substituents : Flutolanil’s 3-isopropoxy group confers pesticidal activity, while the target’s 3-fluorophenyl group may enhance affinity for neurological or oncological targets due to fluorine’s electronegativity and lipophilicity .

- Heterocyclic Variations : The patent compound’s 3-chloropyrazine substituent introduces a different heterocycle, demonstrating how alternative rings (e.g., pyrazine vs. tetrazole) can diversify applications .

Research Findings and Implications

Pharmacological and Biochemical Insights

- Receptor Binding : Tetrazole-containing compounds like the target and DN6 are explored for receptor modulation. DN6’s direct phenyl-tetrazole linkage shows moderate affinity for glutamate receptors, whereas the target’s methylene bridge may reduce steric clashes in binding pockets .

- Metabolic Stability : The trifluoromethyl group in the 2-position (target) and 3,5-positions (patent compound) enhances resistance to oxidative metabolism, a key advantage in drug design .

- Agricultural Applications : Flutolanil’s isopropoxy group optimizes fungicidal activity, highlighting the importance of alkoxy substituents in agrochemicals .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F4N6O, with a molecular weight of approximately 314.28 g/mol. The compound features a tetrazole ring, known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F4N6O |

| Molecular Weight | 314.28 g/mol |

| IUPAC Name | This compound |

| Chemical Structure (SMILES) | CC(C(=O)NCC1=NN=N1C2=CC=CC=C2F)C(F)(F)F |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be synthesized via cycloaddition reactions involving azides and nitriles.

- Introduction of the 3-Fluorophenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.

- Attachment of the Trifluoromethyl Benzamide Moiety : This final step involves forming an amide bond between the tetrazole derivative and trifluoroacetic acid or its derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring and fluorophenyl group can modulate the activity of various proteins, influencing pathways related to cell signaling, proliferation, and apoptosis.

Research Findings

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and inflammation.

- Receptor Modulation : The compound has shown promise in modulating G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. For example, it may enhance or inhibit receptor signaling pathways, impacting cellular responses.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Inflammatory Response Modulation : Another investigation revealed that similar compounds could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Research has indicated that tetrazole derivatives may protect neuronal cells from oxidative stress, highlighting their potential use in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of azides with nitriles or by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. Key steps include coupling the tetrazole intermediate with 2-(trifluoromethyl)benzamide derivatives using heterogenous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C . Purity optimization involves TLC monitoring, hot-water washing, and recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies chemical shifts for the 3-fluorophenyl (δ 7.2–7.8 ppm) and trifluoromethyl benzamide (δ 7.5–8.1 ppm) groups.

- IR Spectroscopy : Confirms tetrazole ring absorption (~1,500 cm⁻¹ for C=N stretching) and amide C=O (~1,680 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₁F₄N₅O ≈ 378.09) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent degradation studies (e.g., incubate in buffers pH 2–9 at 37°C for 24–72 hours, monitor via HPLC).

- Thermal stability tests (e.g., DSC/TGA analysis to identify decomposition temperatures >200°C typical for fluorinated tetrazoles) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets like CXCL12 or mGluR5?

- Methodological Answer :

- Ligand Preparation : Optimize 3D geometry using Gaussian09 with B3LYP/6-31G(d).

- Docking : Use AutoDock Vina to screen against CXCL12 (PDB: 4Q9H) or mGluR5 (PDB: 6FFH), focusing on binding affinity (ΔG ≤ -8 kcal/mol) and key residues (e.g., Glu297 for mGluR5).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (microsomal incubation).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-Response Refinement : Adjust dosing regimens based on species-specific ADME differences .

Q. How does the 3-fluorophenyl substitution on the tetrazole ring influence SAR compared to other halogenated analogs?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with Cl, Br, or NO₂ substituents at the phenyl ring.

- Bioactivity Assays : Test against targets like β-lactamase (IC₅₀) or inflammatory mediators (TNF-α inhibition). Fluorine’s electronegativity enhances membrane permeability but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.